2-Chloro-6-methoxybenzonitrile chemical structure and IUPAC name
2-Chloro-6-methoxybenzonitrile chemical structure and IUPAC name
Technical Whitepaper: 2-Chloro-6-methoxybenzonitrile Structural Characterization, Synthetic Methodology, and Pharmacophore Utility
Executive Summary
2-Chloro-6-methoxybenzonitrile (CAS: 6575-10-6) represents a critical structural motif in modern medicinal chemistry and agrochemical development. As a tri-substituted benzene derivative, it offers a unique "push-pull" electronic environment combined with significant steric orthogonality. The nitrile group, flanked by a lipophilic chlorine atom and an electron-donating methoxy group, creates a specialized electrostatic potential map that is highly valued for optimizing ligand-protein binding kinetics. This guide provides a definitive technical analysis of its structure, synthesis, and application.
Part 1: Structural Identity & Nomenclature
The molecule is defined by a benzonitrile core substituted at the ortho positions (2 and 6). This substitution pattern induces a "molecular locking" effect, restricting the rotation of the nitrile group and protecting it from metabolic hydrolysis—a key feature for oral bioavailability in drug candidates.
| Identifier | Value |
| IUPAC Name | 2-Chloro-6-methoxybenzonitrile |
| Common Name | 6-Chloro-o-anisonitrile |
| CAS Registry Number | 6575-10-6 |
| Molecular Formula | |
| Molecular Weight | 167.59 g/mol |
| SMILES | COc1cccc(Cl)c1C#N |
| InChI Key | YRGCKBHUZNQXEL-UHFFFAOYSA-N |
Structural Insight (The Orthogonal Effect): The bulky chlorine atom (Van der Waals radius ~1.75 Å) and the methoxy group at the 2,6-positions create significant steric hindrance. This forces the nitrile group to adopt a conformation that minimizes steric clash, often resulting in high atropisomer stability in biaryl systems derived from this core.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation scientists.
| Property | Data | Implication for Development |
| Appearance | White to off-white crystalline needles | Standard solid handling; easy to weigh/dispense. |
| Melting Point | 98–100 °C | Thermally stable; suitable for standard hot-melt extrusion. |
| Boiling Point | ~294 °C (Predicted) | High boiling point indicates low volatility. |
| Density | 1.25 ± 0.1 g/cm³ | Moderate density; impacts packing volume in solid dosage. |
| LogP (Octanol/Water) | ~2.3 (Predicted) | Lipophilic; suggests good membrane permeability (CNS active potential). |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Requires organic co-solvents (DMSO) for biological assays. |
Part 3: Synthetic Pathways & Methodology
The most robust industrial synthesis utilizes a Nucleophilic Aromatic Substitution (
Protocol: Regioselective Methoxylation via
Reagents:
-
Substrate: 2-Chloro-6-fluorobenzonitrile (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)
-
Solvent: Anhydrous Methanol (MeOH) or THF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with 2-chloro-6-fluorobenzonitrile dissolved in anhydrous MeOH under
atmosphere. -
Addition: Cool the solution to 0°C. Add NaOMe solution dropwise over 30 minutes. Critical: Control exotherm to prevent over-substitution (displacement of the Cl).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Quench: Quench the reaction with ice-cold water. The product will precipitate.
-
Workup: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water to yield white needles.
Mechanistic Visualization
The following diagram illustrates the
Caption: Figure 1.
Part 4: Spectroscopic Characterization
Validation of the structure requires confirming the presence of the nitrile group and the specific substitution pattern.
1. Infrared Spectroscopy (IR):
-
Diagnostic Peak: ~2230
(Strong, sharp). -
Assignment:
Stretching vibration. -
Secondary Peaks: ~1580
(Aromatic C=C), ~1040 (C-O-C symmetric stretch).
2. Nuclear Magnetic Resonance (
-
Solvent:
[1] -
Predicted Shifts:
- 3.95 ppm (3H, singlet): Methoxy group (-OCH3) .
- 6.85 ppm (1H, doublet, J=8 Hz): H-5 (Ortho to OMe) .
- 7.10 ppm (1H, doublet, J=8 Hz): H-3 (Ortho to Cl) .
- 7.45 ppm (1H, triplet, J=8 Hz): H-4 (Meta to CN) .
-
Interpretation: The integration ratio of 3:1:1:1 confirms the mono-methoxy substitution. The coupling constants (J values) confirm the 1,2,3-substitution pattern on the ring.
Part 5: Applications in Drug Discovery
2-Chloro-6-methoxybenzonitrile serves as a high-value scaffold in Medicinal Chemistry.
1. Kinase Inhibition (Pharmacophore Theory): The 2,6-disubstitution pattern is frequently used to force the phenyl ring out of planarity when attached to a heterocycle (e.g., in biaryl urea kinase inhibitors). This "twist" allows the molecule to fit into hydrophobic pockets of enzymes like p38 MAP kinase or MEK, where a flat molecule would be sterically rejected.
2. Bioisosterism:
The methoxy group acts as a hydrogen bond acceptor, while the chlorine atom serves as a lipophilic anchor. This combination mimics the steric bulk of a methyl group but with added electronic functionality, often improving potency (
3. Agrochemical Precursors: This molecule is a direct intermediate in the synthesis of benzoylurea insecticides and specific herbicides (analogs of dicamba/dichlobenil), where the nitrile group is subsequently hydrolyzed to a carboxylic acid or converted to a benzamide.
Part 6: Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using. |
| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation. | Wear safety goggles/face shield. |
| H335 | May cause respiratory irritation. | Use only in a fume hood. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23626, 2-Chloro-6-methoxybenzonitrile. Retrieved from [Link]
-
Ishihara, Y. (2024).[3] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
